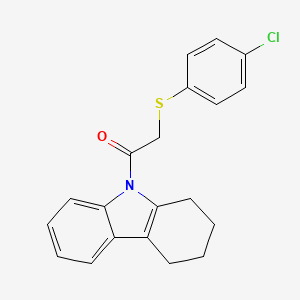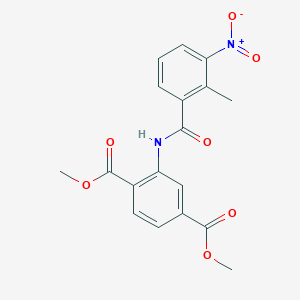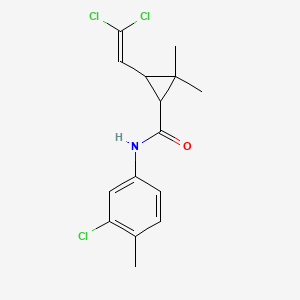![molecular formula C32H28ClN5O2S B11634230 (5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634230.png)
(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps might include:
Formation of the pyrazole ring: This could involve the reaction of hydrazine with a diketone.
Introduction of the thiazole ring: This might be achieved through a cyclization reaction involving a thioamide and a haloketone.
Final assembly: The intermediate compounds are then combined under conditions that promote the formation of the desired product, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, changing the oxidation state of the molecule.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules. This could include binding studies with proteins or nucleic acids, helping to elucidate its mechanism of action.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets could be investigated to determine its efficacy and safety.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable for various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these interactions and understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This can result in distinct chemical properties and biological activities, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C32H28ClN5O2S |
|---|---|
Molekulargewicht |
582.1 g/mol |
IUPAC-Name |
(5Z)-2-(4-chlorophenyl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C32H28ClN5O2S/c1-20(2)15-16-40-27-14-11-23(17-21(27)3)29-24(19-37(35-29)26-7-5-4-6-8-26)18-28-31(39)38-32(41-28)34-30(36-38)22-9-12-25(33)13-10-22/h4-14,17-20H,15-16H2,1-3H3/b28-18- |
InChI-Schlüssel |
DCFAPKHVDDVVGC-VEILYXNESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OCCC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11634149.png)
![2-{(5Z)-5-[4-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634154.png)
![(6Z)-6-({3-Bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11634161.png)



![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)

![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634213.png)
![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)
![Ethyl 6-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11634219.png)
![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)
![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)
